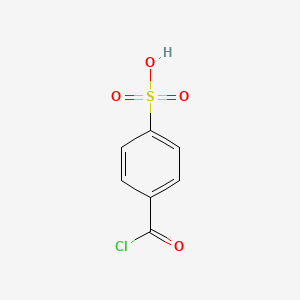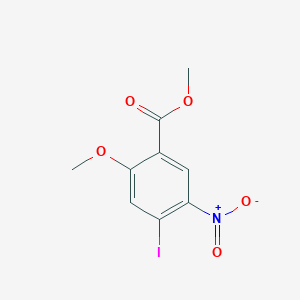
Butanoic acid, 4-(3,4-dihydro-3,3-dimethyl-1-isoquinolinylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3,4-Dihydro-3,3-dimethyl-1-isoquinolinyl)amino]butanoic acid is a compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-Dihydro-3,3-dimethyl-1-isoquinolinyl)amino]butanoic acid typically involves the N-alkylation of 3,3-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are generally mild, allowing for the efficient production of the desired compound. The N-alkylation reaction is often carried out using alkyl halides in the presence of a base, while the oxidation step can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of 4-[(3,4-Dihydro-3,3-dimethyl-1-isoquinolinyl)amino]butanoic acid may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(3,4-Dihydro-3,3-dimethyl-1-isoquinolinyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as tetrahydroisoquinoline derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives. Substitution reactions can result in various functionalized isoquinoline derivatives.
Scientific Research Applications
4-[(3,4-Dihydro-3,3-dimethyl-1-isoquinolinyl)amino]butanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-[(3,4-Dihydro-3,3-dimethyl-1-isoquinolinyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-[(3,4-Dihydro-3,3-dimethyl-1-isoquinolinyl)amino]butanoic acid can be compared with other similar compounds, such as:
- β-Alanine, N-(3,4-dihydro-3,3-dimethyl-1-isoquinolinyl)-
- 4-[(3,3-Dimethyl-3,4-dihydro-1-isoquinolinyl)amino]-1H-1,2,4-triazol-4-ium
These compounds share structural similarities but may differ in their specific chemical properties and biological activities. The uniqueness of 4-[(3,4-Dihydro-3,3-dimethyl-1-isoquinolinyl)amino]butanoic acid lies in its specific functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C15H20N2O2 |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
4-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]butanoic acid |
InChI |
InChI=1S/C15H20N2O2/c1-15(2)10-11-6-3-4-7-12(11)14(17-15)16-9-5-8-13(18)19/h3-4,6-7H,5,8-10H2,1-2H3,(H,16,17)(H,18,19) |
InChI Key |
VRDRRGZWAMZFFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=NCCCC(=O)O)N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12848824.png)
![3-Hydroxy-2,9,10-trimethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium formate](/img/structure/B12848831.png)
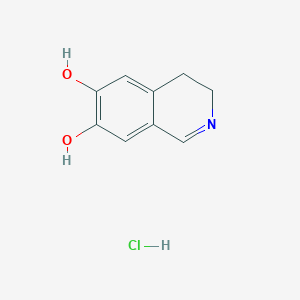
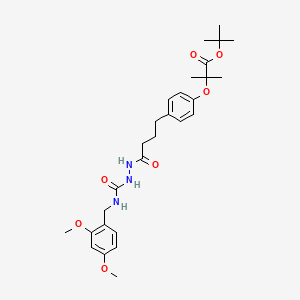
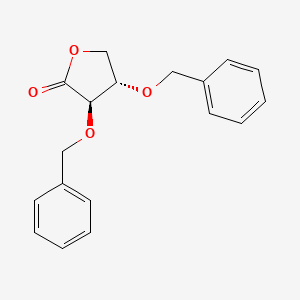
![8-(4-(Pyrrolidin-1-yl)phenyl)chromeno[7,8-d]imidazol-6(3H)-one](/img/structure/B12848859.png)


![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B12848876.png)
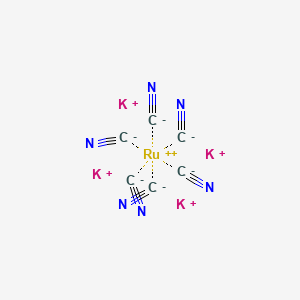
![(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol](/img/structure/B12848896.png)
